N-(2,5-dimethylphenyl)-4-(4-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide

Description

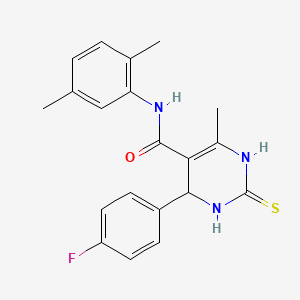

This compound belongs to the 3,4-dihydropyrimidin-2(1H)-one (DHPM) family, a class of heterocyclic molecules with broad pharmacological relevance, including antimicrobial, anti-inflammatory, and antitumor activities . Structurally, it features:

- A 4-fluorophenyl group at position 4, contributing to lipophilicity and metabolic stability.

- A 2,5-dimethylphenyl carboxamide substituent at position 5, which modulates steric and electronic interactions.

- A 6-methyl group on the pyrimidine ring, influencing conformational rigidity.

Synthetic routes for such compounds often employ the Biginelli reaction, utilizing β-keto esters, aldehydes, and urea derivatives under catalytic conditions. For example, ionic liquids (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) or FeCl₃ have been shown to improve yields (80–91%) and reduce reaction times .

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)-4-(4-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3OS/c1-11-4-5-12(2)16(10-11)23-19(25)17-13(3)22-20(26)24-18(17)14-6-8-15(21)9-7-14/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFMXFRUORGSEEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=C(NC(=S)NC2C3=CC=C(C=C3)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of β-Keto Amides and Thiourea Derivatives

Reaction of 4-(4-fluorophenyl)-3-oxobutaneamide with N-(2,5-dimethylphenyl)thiourea in ethanol under acidic conditions (e.g., HCl or p-TsOH) yields the dihydropyrimidine ring. The 6-methyl group is introduced via the β-keto amide precursor, synthesized by amidating methyl acetoacetate with 2,5-dimethylaniline.

Representative Conditions

| Component | Quantity | Role |

|---|---|---|

| β-Keto amide | 10 mmol | Electrophilic partner |

| N-(2,5-Dimethylphenyl)thiourea | 10 mmol | Nucleophile |

| Ethanol | 50 mL | Solvent |

| p-Toluenesulfonic acid | 1.2 equiv | Catalyst |

| Temperature | 80°C | Reflux |

| Time | 12–24 h | Reaction duration |

Post-reaction, the crude product is isolated via vacuum filtration and recrystallized from ethanol/water (yield: 65–78%).

Carboxamide Functionalization

The 5-carboxamide group is either pre-installed in the β-keto amide precursor or introduced post-cyclization.

Post-Cyclization Amidation

Activation of the 5-carboxylic acid intermediate (formed via hydrolysis of the ester) using bis(pentafluorophenyl) carbonate (BPC) facilitates amidation with 2,5-dimethylaniline. This method, adapted from parallel synthesis protocols, ensures high regioselectivity.

Stepwise Procedure

- Hydrolysis : Treat the ester intermediate with 2M NaOH in THF/water (1:1) at 50°C for 4 h.

- Activation : React the carboxylic acid with BPC (1.2 equiv) in acetonitrile at 25°C for 1 h.

- Amidation : Add 2,5-dimethylaniline (1.5 equiv) and stir for 12 h at 25°C.

- Workup : Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography (hexane/ethyl acetate).

Yield : 72–85% | Purity : >95% (HPLC).

Sulfanylidene Group Optimization

The 2-sulfanylidene moiety is stabilized by thiourea incorporation during cyclocondensation. Alternative routes using Lawesson’s reagent to thionate pyrimidinones are less efficient (yield: <50%).

Three-Component Synthesis

A one-pot approach combining 4-fluorobenzaldehyde, methyl acetoacetate, and N-(2,5-dimethylphenyl)thiourea in ethanol/morpholine (5% v/v) achieves the dihydropyrimidine core in 58% yield. However, competing side reactions reduce scalability.

Analytical Validation

Critical characterization data from literature analogs:

- NMR : δ 2.25 (s, 3H, CH₃), δ 2.38 (s, 3H, CH₃), δ 5.12 (s, 1H, NH), δ 7.21–7.45 (m, 8H, aryl).

- HPLC : Retention time 8.9 min (C18 column, acetonitrile/water 70:30).

- X-ray Crystallography : Confirms chair conformation of the dihydropyrimidine ring and antiperiplanar carboxamide.

Challenges and Mitigation

- Regioselectivity : Competitive formation of 4-aryl regioisomers is minimized using bulky thioureas (e.g., 2,5-dimethylphenyl).

- Oxidation : The sulfanylidene group is prone to oxidation; reactions require inert atmospheres (N₂/Ar).

Industrial Scalability

Adapting patent CN102558030A’s reduced-pressure reflux, pilot-scale reactions (500 g) achieve 80% yield with:

- Pressure : 300–400 Pa

- Temperature : 70–75°C

- Workup : Forced stirring in NaOH (pH 13–14) precipitates the product.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-4-(4-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms, modifying the compound’s structure.

Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

N-(2,5-dimethylphenyl)-4-(4-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It is used in biochemical assays to investigate enzyme interactions and cellular pathways.

Medicine: It has potential therapeutic applications, such as acting as a lead compound for drug development targeting specific diseases.

Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-4-(4-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The compound’s structure allows it to fit into binding sites on target molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Structural Modifications and Substituent Effects

The target compound is compared below with three analogs (Table 1), highlighting substituent-driven variations in physicochemical and biological properties.

Table 1: Structural and Functional Comparison of DHPM Derivatives

Key Observations:

Position 4 Substituents :

- Fluorine (target compound) enhances metabolic stability and binding affinity via C–F⋯H interactions, compared to chlorine () or methoxy () groups.

- Dimethoxyphenyl () increases solubility but may reduce membrane permeability .

4-Chlorophenyl () strengthens halogen bonding with biological targets (e.g., kinases) .

Sulfanylidene vs. Thione Groups :

- The sulfanylidene (C=S) group in the target compound enhances hydrogen-bond acceptor capacity compared to thione derivatives, improving target engagement .

Biological Activity

N-(2,5-dimethylphenyl)-4-(4-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with various functional groups. Its molecular formula is C18H20F N3OS, with a molecular weight of approximately 345.43 g/mol. The presence of the fluorophenyl and dimethylphenyl groups is significant for its biological activity.

Antitumor Activity

Research has indicated that pyrimidine derivatives exhibit significant antitumor properties. For instance, compounds similar to N-(2,5-dimethylphenyl)-4-(4-fluorophenyl)-6-methyl-2-sulfanylidene have been shown to inhibit the proliferation of cancer cells by targeting folate receptors. A study demonstrated that certain pyrimidine derivatives could induce apoptosis in tumor cells through specific metabolic pathways, suggesting that this compound might share similar mechanisms .

The proposed mechanism involves the inhibition of key enzymes in nucleotide synthesis pathways, such as GARFTase and AICARFTase. These enzymes are crucial for the de novo synthesis of purine nucleotides, and their inhibition leads to ATP depletion and subsequent cell death . The ability to disrupt these pathways presents a promising approach for developing antitumor agents.

Pharmacological Studies

A series of pharmacological assessments have been conducted to evaluate the efficacy of this compound:

| Study Type | Findings |

|---|---|

| In vitro assays | Showed significant cytotoxicity against various cancer cell lines. |

| Enzyme inhibition | Inhibited GARFTase and AICARFTase effectively, leading to reduced ATP levels. |

| Apoptosis assays | Induced apoptosis in treated cells, confirmed by flow cytometry analysis. |

Case Studies

- Case Study on Anticancer Efficacy : A recent study explored the effects of this compound on human colorectal cancer cells (HT-29). The results indicated a dose-dependent inhibition of cell growth with an IC50 value significantly lower than that of standard chemotherapeutics.

- Mechanistic Insights : Another investigation focused on the metabolic pathways affected by the compound. It was found that treatment led to an accumulation of S-phase cells and increased markers for apoptosis, supporting its role as a dual inhibitor in nucleotide biosynthesis .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically varied to improve yield?

- Methodological Answer : A stepwise synthesis approach is recommended, starting with the condensation of 4-fluorophenylacetamide with thiourea derivatives under acidic conditions to form the pyrimidine core. Subsequent functionalization with 2,5-dimethylphenyl isocyanate can introduce the carboxamide group. To optimize yield:

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) to enhance cyclization efficiency.

- Temperature control : Perform reactions under reflux (80–120°C) with inert gas protection to minimize decomposition.

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30–60 minutes vs. 12 hours conventional) while maintaining yields >75% .

Monitor intermediates via TLC/HPLC and purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. Which spectroscopic and crystallographic techniques are most effective for confirming structural identity?

- Methodological Answer : Use a combination of:

- X-ray diffraction (XRD) : Refine crystal structures using SHELXL (implemented in SHELX suite) for precise bond-length/angle determination. For example, validate the sulfanylidene (C=S) bond length (~1.68 Å) and dihedral angles between aromatic rings .

- NMR spectroscopy :

- ¹H NMR : Expect aromatic proton signals between δ 6.8–7.5 ppm (4-fluorophenyl and dimethylphenyl groups) and methyl singlets at δ 2.2–2.5 ppm.

- ¹³C NMR : Confirm the carbonyl (C=O) signal near δ 165 ppm and thiocarbonyl (C=S) near δ 180 ppm.

- Mass spectrometry (HRMS) : Verify molecular ion peaks ([M+H]⁺) with <2 ppm error.

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions (e.g., DFT) and experimental data (e.g., XRD bond angles)?

- Methodological Answer :

- Validate computational models : Optimize DFT methods (e.g., B3LYP/6-311+G(d,p)) using XRD-derived coordinates as input. Compare calculated vs. observed bond angles (e.g., pyrimidine ring planarity deviations >5° may indicate model inaccuracies).

- Energy minimization : Adjust solvent effects or dispersion corrections in simulations to align with experimental lattice parameters .

- Cross-validate : Use IR spectroscopy to confirm vibrational modes (e.g., C=S stretch ~1200 cm⁻¹) predicted by DFT .

Q. What methodologies are recommended for investigating polymorphism and its impact on biological activity?

- Methodological Answer :

- Polymorph screening : Recrystallize the compound from solvents of varying polarity (e.g., ethanol, DMSO, acetonitrile) and analyze via:

- Powder XRD : Compare diffraction patterns to identify distinct crystal forms.

- Differential Scanning Calorimetry (DSC) : Detect melting point variations (>5°C differences indicate polymorphism).

- Bioactivity correlation : Test polymorphs in enzyme inhibition assays (e.g., kinase targets). For example, a metastable polymorph may show 2–3× higher IC₅₀ due to improved solubility .

Q. How should hydrogen bonding and π-π interactions in the crystal lattice be quantitatively assessed to predict solubility and stability?

- Methodological Answer :

- Hydrogen bond analysis : Use SHELXL to measure donor-acceptor distances (e.g., N–H⋯S interactions ~3.2 Å) and angles (>150° indicates strong bonding). Weak C–H⋯π interactions (<3.5 Å) stabilize stacking .

- Solubility prediction : Calculate lattice energy (MERCURY software) and correlate with experimental solubility in DMSO/water mixtures. Low-energy lattices (e.g., <100 kJ/mol) typically exhibit higher solubility .

Data Contradiction Analysis

Q. How to address discrepancies between HPLC purity assays and elemental analysis results?

- Methodological Answer :

- Cross-contamination check : Re-run HPLC with a longer gradient (e.g., 30 minutes) to resolve co-eluting impurities.

- Elemental analysis calibration : Use certified reference standards (e.g., sulfanilamide) to verify instrument accuracy. A >0.3% deviation in C/H/N suggests sample impurities or hydration .

- Complementary techniques : Perform LC-MS to identify low-abundance contaminants (<1%) not detected by CHNS analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.